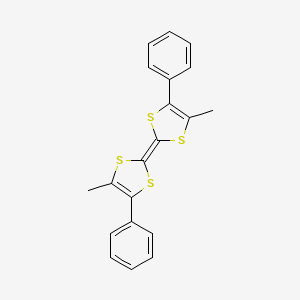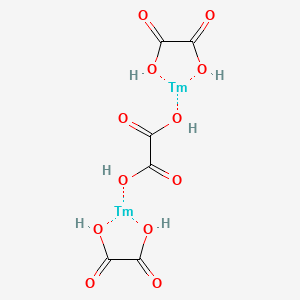
Thulium(III) oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium(III) oxalate is a chemical compound composed of thulium and oxalate ions. It has the chemical formula ( \text{Tm}_2(\text{C}_2\text{O}_4)_3 ). Thulium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
Preparation Methods
Thulium(III) oxalate can be synthesized through several methods:
Reaction of Thulium(III) Chloride with Dimethyl Oxalate: An aqueous solution of thulium(III) chloride is reacted with a benzene solution of dimethyl oxalate to form this compound hydrate.
Thermal Decomposition: The pentahydrate form of this compound can be decomposed by heat to obtain the dihydrate, which is further heated to produce thulium(III) oxide.
Chemical Reactions Analysis
Thulium(III) oxalate undergoes various chemical reactions:
Decomposition: Heating this compound pentahydrate results in the formation of thulium(III) oxide.
Reaction with Hydrochloric Acid: This compound reacts with hydrochloric acid to form thulium(III) chloride and oxalic acid.
Scientific Research Applications
Thulium(III) oxalate has several applications in scientific research:
Low Radiation Detection: Thulium emits blue light upon excitation in flat panel screens and under X-ray bombardment, making it useful in low radiation detection for badges and similar uses.
High Purity Forms: High purity, submicron, and nanopowder forms of this compound are considered for various advanced applications.
Mechanism of Action
The mechanism of action of thulium(III) oxalate involves its ability to emit light upon excitation. This property is utilized in applications such as low radiation detection. The molecular targets and pathways involved in this process are related to the excitation and emission of light by thulium ions .
Comparison with Similar Compounds
Thulium(III) oxalate can be compared with other thulium compounds:
Thulium(III) Chloride: Similar to this compound, thulium(III) chloride is used in various applications, including as a precursor for other thulium compounds.
Thulium(III) Fluoride: This compound is used in optical materials and has different properties compared to this compound.
Thulium(III) Nitrate: Used in similar applications as this compound but has different chemical properties.
This compound stands out due to its specific applications in low radiation detection and its unique light-emitting properties.
Properties
Molecular Formula |
C6H6O12Tm2 |
|---|---|
Molecular Weight |
607.97 g/mol |
IUPAC Name |
oxalic acid;thulium |
InChI |
InChI=1S/3C2H2O4.2Tm/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |
InChI Key |
MIUIFFSRAZCVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Tm].[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


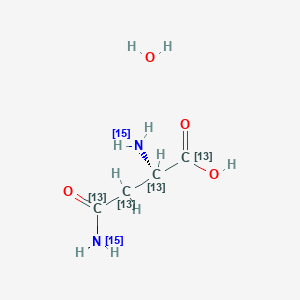
![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)
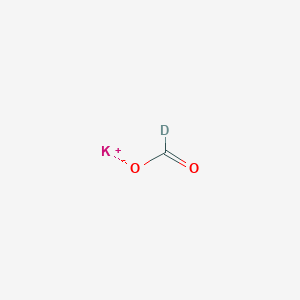


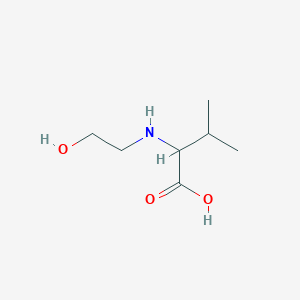





![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)

